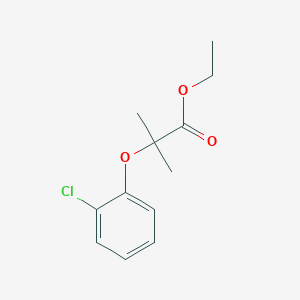

Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-(2-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-8-6-5-7-9(10)13/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCNTFFJGFWPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20492761 | |

| Record name | Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59227-81-5 | |

| Record name | Propanoic acid, 2-(2-chlorophenoxy)-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59227-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-chlorophenoxy)-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Molecular Characteristics

Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate (C₁₂H₁₅ClO₃, MW 242.70 g/mol) features a tert-alkyl ether linkage between a 2-chlorophenol moiety and an ethyl 2-methylpropanoate group. The compound’s SMILES notation (CCOC(=O)C(C)(C)OC1=CC=CC=C1Cl) confirms its branched ester structure, while its InChIKey (BSCNTFFJGFWPGX-UHFFFAOYSA-N) facilitates database interoperability. The tert-alkyl ether’s steric bulk necessitates tailored synthetic approaches to ensure efficient coupling and minimal side reactions.

Copper-Catalyzed Ullmann-Type Coupling

Reaction Mechanism and Substrate Selection

This one-step method adapts Ullmann coupling conditions to directly link 2-chlorophenol with ethyl 2-bromo-2-methylpropanoate. The protocol mirrors the synthesis of 2-(4-chlorophenoxy)phenylacetic acid, substituting 4-chlorophenol with 2-chlorophenol and modifying the ester substrate.

- Substrates : Ethyl 2-bromo-2-methylpropanoate (1.0 eq), 2-chlorophenol (1.0 eq)

- Catalyst : Copper(I) chloride (20 mol%)

- Base : Cesium carbonate (2.0 eq)

- Ligand : N,N-Dimethylglycine (20 mol%)

- Solvent : Dioxane, reflux (110°C)

- Time : 48–72 hours

The base deprotonates 2-chlorophenol, generating a phenoxide nucleophile that displaces bromide from the α-branched ester via a copper-mediated mechanism. The ligand enhances catalytic efficiency by stabilizing the Cu(I) intermediate.

Workup and Yield Optimization

Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under vacuum. Crude product purification involves acid-base extraction:

- Dissolve residue in ethyl acetate.

- Wash with 1 M HCl (pH 1) to remove unreacted phenol.

- Dry over MgSO₄ and concentrate.

Reported yields for analogous reactions reach 87%, though steric hindrance in this system may reduce efficiency to ~70%. Recrystallization from methanol/water improves purity (>95% by HPLC).

Mitsunobu Reaction for Ether Formation

Substrate Activation and Stereochemical Control

The Mitsunobu reaction offers an alternative route, forming the ether bond between ethyl 2-hydroxy-2-methylpropanoate and 2-chlorophenol. This method avoids harsh conditions and enhances regioselectivity.

Typical protocol :

- Substrates : Ethyl 2-hydroxy-2-methylpropanoate (1.0 eq), 2-chlorophenol (1.2 eq)

- Reagents : Diethyl azodicarboxylate (DEAD, 1.5 eq), Triphenylphosphine (1.5 eq)

- Solvent : Tetrahydrofuran (THF), 0°C → room temperature

- Time : 12–24 hours

The reaction proceeds via a redox mechanism: DEAD activates the phenol oxygen, while triphenylphosphine facilitates oxygen-phosphorus bond formation, enabling nucleophilic attack by the tertiary alcohol.

Scalability and Limitations

While Mitsunobu conditions achieve yields up to 85%, scalability is hindered by stoichiometric phosphine and azodicarboxylate use. Recent advances propose polymer-supported reagents or catalytic systems to reduce waste.

Two-Step Synthesis via Carboxylic Acid Intermediate

Intermediate Synthesis: 2-(2-Chlorophenoxy)-2-Methylpropanoic Acid

First, 2-chlorophenol is coupled with 2-bromo-2-methylpropanoic acid under Ullmann conditions:

- Catalyst : CuI (10 mol%)

- Base : K₂CO₃ (2.5 eq)

- Solvent : Dimethylformamide (DMF), 120°C, 24 hours

The crude acid is extracted with ethyl acetate and purified via recrystallization (hexane/ethyl acetate), yielding 65–75%.

Esterification with Ethanol

The acid is esterified using ethanol under acidic conditions:

- Conditions : H₂SO₄ (cat.), ethanol (excess), reflux, 6 hours

- Yield : 90–95% after distillation

This method’s advantage lies in intermediate characterization, ensuring purity before esterification.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | 70% | 48–72 h | Moderate | Industrial |

| Mitsunobu Reaction | 85% | 12–24 h | High | Lab-scale |

| Two-Step Synthesis | 68% | 30 h total | Low | Pilot plant |

Key observations :

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-chlorophenoxy)-2-methylpropanoic acid and ethanol in the presence of a strong acid or base.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium on carbon).

Major Products Formed

Hydrolysis: 2-(2-chlorophenoxy)-2-methylpropanoic acid and ethanol.

Reduction: 2-(2-chlorophenoxy)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenoxy)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Key Findings :

- Analytical Behavior : Ortho and meta isomers exhibit similar retention times in chromatography but differ in ionization patterns due to dimer formation in mass spectrometry .

Halogenated Derivatives

Introduction of additional halogens or bulkier substituents alters bioactivity:

Key Findings :

- Pharmacological Potency : Naphthalene-imidazole derivatives demonstrate significantly higher hypolipidemic activity than clofibrate, highlighting the importance of extended aromatic systems in drug design .

Complex Ester Derivatives with Functional Groups

Modifications to the ester side chain or phenoxy group enable diverse applications:

Key Findings :

- Synthetic Utility: Morpholino and hydrazine groups enhance solubility and enable conjugation in targeted drug delivery systems .

- Biological Versatility : Chlorobenzamide derivatives are explored for dual antibacterial and anti-inflammatory effects, expanding beyond lipid-lowering applications .

Biological Activity

Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate, also known as clofibrate, is a compound with significant biological activity, particularly in pharmacology and agrochemicals. This article delves into its biological mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅ClO₃

- Molecular Weight : Approximately 242.70 g/mol

- Structural Features : The compound features a chlorophenoxy group attached to a branched propanoate structure, enhancing its reactivity and biological activity.

Clofibric acid, the active metabolite of clofibrate, exhibits its biological effects primarily through the following mechanisms:

- Cytochrome P450 Induction :

-

Lipid-Lowering Effects :

- As a hypolipidemic agent, clofibrate is primarily used to lower blood lipid levels. It affects lipid metabolism by enhancing the oxidation of fatty acids and decreasing triglyceride levels in the bloodstream.

- Gene Expression Modulation :

Biological Activity Summary

| Activity | Description |

|---|---|

| Lipid Regulation | Lowers blood lipid levels by enhancing fatty acid oxidation. |

| Cytochrome P450 Induction | Increases enzyme levels in liver and kidney, affecting drug metabolism. |

| Gene Expression | Modulates genes involved in lipid metabolism and detoxification. |

Case Studies and Research Findings

-

Lipid-Lowering Efficacy :

- A study demonstrated that clofibrate significantly reduced serum triglycerides in patients with hyperlipidemia, showcasing its clinical utility as a lipid-lowering agent.

- Impact on Nucleotide Metabolism :

-

Comparative Studies :

- Comparative analyses with other compounds like ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (also known as clofibrate) show differing herbicidal properties based on structural variations, highlighting the importance of chlorination patterns in determining biological activity.

Safety and Toxicological Profile

Clofibric acid has been associated with some adverse effects, including:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.